N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
This compound is a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms in the ring. They are known for their diverse range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a triazole ring attached to two phenyl rings through a carboxamide linkage. One phenyl ring is substituted with a chloro and a trifluoromethyl group, while the other is substituted with two chloro groups and a methoxy group .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, due to the presence of nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s difficult to predict these properties without experimental data .Scientific Research Applications
Analytical Chemistry
Overview: Compound X’s distinct properties make it valuable in analytical methods.
Applications:For more in-depth reading, you can refer to the Feature Article on Trifluoromethyl Ketones and the recent work on N-trifluoromethyl indoles . Happy scientific exploration! 🧪🔬
Mechanism of Action
Target of action
The compound’s primary targets would likely be specific proteins or enzymes in the body that it can bind to due to its specific chemical structure. The trifluoromethyl group, for example, is often used in medicinal chemistry because it can enhance binding affinity and metabolic stability .
Mode of action
The compound would interact with its targets by forming chemical bonds with specific sites on the target molecules. This could cause changes in the shape or activity of the target, which could then affect the biochemical processes that the target is involved in .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by its chemical structure. For example, the trifluoromethyl group can enhance the metabolic stability of a compound, which could affect its bioavailability .
Future Directions
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3F3N4O2/c1-8-25-16(27-28(8)14-7-15(30-2)12(21)6-11(14)20)17(29)26-13-4-3-9(19)5-10(13)18(22,23)24/h3-7H,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHYRDPWFSFCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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